REACTION_CXSMILES
|
[CH3:1][C:2]([OH:8])([CH3:7])[CH:3]([OH:6])[CH2:4][OH:5].C(N(CC)CC)C.[O-2].[Al+3].[O-2].[O-2].[Al+3].[CH3:21][C:22](C)([CH:24]1COC(C)(C)O1)O>CC(C)=O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(Cl)Cl>[CH3:21][C:22]1([CH3:24])[O:6][CH:3]([CH2:4][OH:5])[C:2]([CH3:7])([CH3:1])[O:8]1 |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CC(C(CO)O)(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
CC(O)(C1OC(OC1)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated at 30°/11 Torr
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled at 130°/11 Torr
|
Type
|
CUSTOM
|
Details
|
The distillate (1.55 g) gives
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C(O1)CO)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |